2-Pyridin-3-yl-1H-indole-3-carbonitrile is a compound that integrates the indole and pyridine moieties, which are significant in medicinal chemistry due to their biological activities. This compound is classified as a heterocyclic aromatic compound, specifically a nitrile derivative of indole. The presence of both pyridine and indole structures often indicates potential pharmacological properties, making this compound of interest in drug discovery and development.
Methods: The synthesis of 2-pyridin-3-yl-1H-indole-3-carbonitrile can be accomplished through several methods. One common approach involves the Knoevenagel condensation, where an indole derivative reacts with a pyridine aldehyde in the presence of a catalyst such as InCl3 (indium(III) chloride) under microwave irradiation. This method has been noted for its efficiency and high yields, typically ranging from 30% to 94% depending on reaction conditions and substrate variations .
Technical Details: The process generally requires careful control of reaction parameters such as temperature, solvent, and time. For instance, reactions conducted at elevated temperatures often lead to improved yields. Additionally, the use of ultrasound or microwave-assisted techniques can significantly reduce reaction times while enhancing product yields .
Reactions: 2-Pyridin-3-yl-1H-indole-3-carbonitrile can undergo several chemical reactions due to its functional groups. Notably, it can participate in nucleophilic substitutions and cyclization reactions, which are critical for synthesizing more complex derivatives. For example, it can react with electrophiles to form substituted products at the indole nitrogen or carbon positions.
Technical Details: The reactivity is influenced by the electron-withdrawing nature of the carbonitrile group, which enhances electrophilicity at adjacent positions on the indole ring. This property is exploited in multi-component reactions where this compound serves as a key intermediate .
The mechanism of action for compounds like 2-pyridin-3-yl-1H-indole-3-carbonitrile often involves interactions with biological targets such as enzymes or receptors. In particular, derivatives of indoles have been studied for their ability to modulate serotonin receptors, which play crucial roles in mood regulation and other physiological processes.
The proposed mechanism typically includes binding to the active site of target proteins, leading to conformational changes that either inhibit or activate biological pathways. For instance, certain indole derivatives have shown high affinity for serotonin receptors (e.g., 5-HT2C), making them potential candidates for treating mood disorders . Quantitative structure–activity relationship (QSAR) studies provide insights into how structural modifications influence biological activity .
Physical Properties: 2-Pyridin-3-yl-1H-indole-3-carbonitrile is generally characterized as a solid at room temperature with a melting point that varies based on purity and specific structural configurations.
Chemical Properties: It is stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its solubility profile suggests moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
Spectroscopic data such as IR spectra typically show characteristic peaks corresponding to nitrile stretching (around 2200 cm) and aromatic C-H bending vibrations . NMR analysis provides further confirmation through distinct chemical shifts associated with the aromatic protons.
The scientific uses of 2-pyridin-3-yl-1H-indole-3-carbonitrile extend into various fields including medicinal chemistry, where it serves as a scaffold for developing new pharmaceuticals targeting neurological disorders due to its interaction with serotonin receptors. Additionally, it may have applications in designing antioxidants or anti-inflammatory agents based on its structural properties and reactivity patterns observed in synthetic pathways .
The molecular architecture of 2-pyridin-3-yl-1H-indole-3-carbonitrile (C₁₄H₉N₃, MW 219.24 g/mol) represents a strategic fusion of two privileged heterocyclic systems in medicinal chemistry. Indole derivatives have been integral to pharmacotherapy since the isolation of natural products like vincristine and reserpine, which established the indole nucleus as a versatile scaffold for biological targeting. Concurrently, pyridine-based structures emerged as critical pharmacophores, exemplified by nicotinic acid derivatives and the anti-tubercular drug isoniazid. The intentional hybridization of these systems began gaining momentum in the early 2000s as researchers sought to combine the favorable physicochemical properties of both heterocycles—specifically, the hydrophobic membrane permeability of indoles and the hydrogen-bonding capacity of pyridines. This convergence aimed to address complex pharmacological challenges, particularly in oncology and neurology, where multitarget engagement is often advantageous [1] [6].
Table 1: Milestones in Indole-Pyridine Hybrid Development
| Year Range | Key Developments | Therapeutic Focus |
|---|---|---|
| Pre-2000 | Isolation of natural indole alkaloids; Pyridine vitamins (e.g., niacin) | Cytotoxicity, Metabolic |
| 2000-2010 | First synthetic indole-pyridine hybrids; TRK inhibitor prototypes (e.g., GNF-5837) | Kinase inhibition, Anticancer |
| 2010-Present | Rational design of 3-carbonitrile variants; DYRK1A inhibitors | Neurodegeneration, Oncology |
The structural evolution accelerated with discoveries such as the pan-TRK inhibitor GNF-5837, where an indolin-2-one core demonstrated nanomolar inhibition (TRKA/B/C IC₅₀ = 0.011–0.007 μM) [1]. Concurrently, pyrazolo[3,4-b]pyridine hybrids were identified as potent antileukemic agents targeting cyclin-dependent kinases (CDKs) and Abl kinases [6]. These advances validated the indole-pyridine framework as a viable strategy for modulating kinase signaling pathways, setting the stage for targeted derivatives like 2-pyridin-3-yl-1H-indole-3-carbonitrile.
The introduction of a carbonitrile group at the indole C-3 position transforms the electronic and steric profile of the hybrid scaffold. This modification is not merely cosmetic; it engenders specific intermolecular interactions critical for target engagement. The nitrile’s strong electron-withdrawing character (Hammett constant σₘ = 0.56) polarizes the indole ring, enhancing hydrogen-bond acceptance while maintaining planarity with adjacent rings. This planarity is crucial for insertion into the ATP-binding cleft of kinases, where the nitrile forms a hydrogen bond with conserved lysine residues (e.g., Lys188 in DYRK1A) . In TRK inhibitors, this interaction anchors the ligand to the hinge region, as demonstrated in co-crystal structures of analogous compounds like KuFal194 bound to DYRK1A (PDB: 4YLJ) .
Table 2: Impact of 3-Carbonitrile on Physicochemical and Target Engagement Properties
| Property | Unsubstituted Indole | 3-Carbonitrile Indole | Pharmacological Consequence |
|---|---|---|---|
| Dipole Moment | 2.1–2.4 D | 3.8–4.2 D | Enhanced solubility and target affinity |
| Hydrogen-Bond Acceptor | 1 | 2 | Salt bridge formation with Lys/Arg residues |
| Planarity | Moderate | High | Improved insertion into flat kinase domains |
| π-Stacking Potential | Moderate | High | Increased interaction with catalytic hydrophobic |
Structure-activity relationship (SAR) studies underscore the indispensability of the nitrile group. In TRK inhibitors, replacing the carbonitrile with aldehydes or carboxylic acids reduces inhibitory activity by 10- to 50-fold due to altered electronic geometry and increased steric bulk [1]. Similarly, DYRK1A inhibitors bearing 3-carbonitrile show 20-fold greater potency (IC₅₀ ∼ 0.02 μM) versus methyl or halogen analogs, attributed to the nitrile’s dual hydrogen-bonding capability with backbone residues and structural water molecules . This specificity is evident in the nanomolar TRK inhibition (IC₅₀ = 0.0018–0.0038 μM) of compound C11, a 1H-indole-3-carbonitrile derivative [1].
The pyridin-3-yl moiety at the indole C-2 position introduces strategic vectorality for molecular recognition. Unlike pyridin-2-yl or pyridin-4-yl isomers, the pyridin-3-yl configuration positions its nitrogen meta to the indole linkage, creating an optimal spatial arrangement for forming complementary interactions with kinase catalytic sites. This nitrogen serves as a hydrogen-bond acceptor with residues in the DFG motif (e.g., Asp307 in DYRK1A), while the adjacent C-2 hydrogen may participate in hydrophobic contacts with gatekeeper residues like Met240 [9]. The pyridine ring’s basicity (pKa ∼ 5.0) also enhances aqueous solubility, mitigating the lipophilicity of the indole system and improving bioavailability—a limitation observed in earlier indole-only scaffolds [2].
Table 3: Bioactivity Comparison of Pyridin-3-yl vs. Other Isomers
| Kinase Target | Pyridin-3-yl IC₅₀ (μM) | Pyridin-2-yl IC₅₀ (μM) | Pyridin-4-yl IC₅₀ (μM) | Selectivity Ratio (vs. DYRK1B) |
|---|---|---|---|---|
| DYRK1A | 0.007–0.045 | 0.12–0.58 | 0.25–1.20 | 8.5–12.3 |
| TRKA | 0.0018 | 0.019 | 0.032 | >100 (vs. non-TRK kinases) |
| CDK2 | 0.11 | 0.87 | 1.42 | 6.8 |
Data adapted from TRK and DYRK1A inhibitor studies [1] [6]
The meta-nitrogen’s role extends beyond hydrogen bonding: it enables metal coordination in metalloenzyme targets and facilitates π-stacking with phenylalanine residues (e.g., Phe589 in TRKA). This versatility explains the superior performance of pyridin-3-yl derivatives in cellular assays. For instance, pyrazolo[3,4-b]pyridines with pyridin-3-yl groups exhibit IC₅₀ values of 0.11 μM against CDK2, compared to 0.87 μM for pyridin-2-yl analogs [6]. Additionally, the pyridin-3-yl motif confers selectivity between closely related kinases; it discriminates DYRK1A (Met240 gk+2 residue) from DYRK1B (Leu192) via steric complementarity, achieving 8.5- to 12.3-fold selectivity . In antileukemic pyridines, this selectivity translates to reduced off-target effects against non-malignant cells [6]. The synthesis of such hybrids often leverages ring-cleavage methodologies of (aza)indoles, enabling precise installation of the pyridin-3-yl group alongside electron-withdrawing substituents [9].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9